molecular formula C11H10N2S B8759922 4-[(Pyridin-2-yl)sulfanyl]aniline CAS No. 70991-08-1

4-[(Pyridin-2-yl)sulfanyl]aniline

Cat. No. B8759922
CAS RN: 70991-08-1
M. Wt: 202.28 g/mol
InChI Key: RZQCPVGWFDJQMU-UHFFFAOYSA-N
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Description

4-[(Pyridin-2-yl)sulfanyl]aniline is a useful research compound. Its molecular formula is C11H10N2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
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properties

CAS RN

70991-08-1

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

4-pyridin-2-ylsulfanylaniline

InChI

InChI=1S/C11H10N2S/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2

InChI Key

RZQCPVGWFDJQMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Aminothiophenol (0.065 moles, 8.1 g) in 275 ml DMF was stirred at room temperature for 1 hr with sodium hydride (0.065 moles previously washed with hexane). 2-Chloropyridine (0.06 moles, 6.8 g) was added and the reaction mixture was stirred for 6 hr. An additional 5.2 g of 4-aminothiophenol was added and the reaction stirred at room temperature for 16 hr. Water was added and the product extracted with ethyl acetate. The solution was washed thoroughly with water, dried over sodium sulfate and concentrated. The product was purified by HPLC over silica gel eluted with 30% ethyl acetate/hexane to yield 2-(4-aminophenylthio)pyridine 1.2 g, 10%. Mass spec (FD) 202. Calculated for C11H10N2S: C, 65.32; H, 4.98, N, 13.85 Found: C, 65.23; H, 5.09; N, 13.63.
Quantity
8.1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
275 mL
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solvent
Reaction Step One
Quantity
6.8 g
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reactant
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5.2 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

2-[(4-nitrophenylsulfanyl) pyridine (8.0 g) was dissolved in acetic acid (64 ml), and reduced iron (24 g) was added to the mixture, and then, the mixture was stirred for 16 hours at room temperature. The mixture was filtered with Celite, washed with ethyl acetate, the solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-(2-pyridinylsulfanyl) aniline (6.3 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
24 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 22.7 g of 2-chloropyridine, 25 g of 4-aminothiophenol, 12.4 g of potassium hydroxide and 100 ml of dioxane was heated at 60° C. for about 2 hours to react them, and the product was purified to obtain 34.2 g of 4-(pyridine-2-ylthio) aniline. A mixture of 10 g of 4-(pyridine-2-ylthio) aniline, 5.6 g of triethylamine and 70 ml of chloroform was cooled at lower 5° C. in nitrogen gas atmosphere and 17 g of trifluoromethanesulfonic anhydride was added dropwise to the mixture. After the addition, the mixture was further stirred at 40° to 50° C. for about 1 hour to react them.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
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Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 4-(2-pyridinylthio)-1-nitrobenzene (Menai ST 3355A; 0.220 g, 0.95 mmol) and H2O (0.5 mL) in AcOH (5 mL) was added iron powder (0.317 g, 5.68 mmol) and the resulting slurry stirred for 16 h at room temp. The reaction mixture was diluted with EtOAc (75 mL) and H2O (50 mL), basified to pH 10 by adding solid K2CO3 in portions (Caution: foaming). The organic layer was washed with a saturated NaCl solution, dried (MgSO4), concentrated in vacuo. The residual solid was purified by MPLC (30% EtOAc/70% hexane) to give the desired product as a thick oil (0.135 g, 70%): TLC (30% EtOAc/70% hexanes) Rf 0.20. A13a. General Method for Substituted Aniline Formation via Nitroarene Formation Through Nucleophilic Aromatic Substitution, Followed by Reduction
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.317 g
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods V

Procedure details

4-(3-Thienylthio)aniline: 4-(3-Thienylthio)-1-nitrobenzene was reduced to the aniline in a manner analogous to that described in Method B1. A13j. General Method for Substituted Aniline Formation via Nitroarene Formation Through Nucleophilic Aromatic Substitution, Followed by Reduction
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(3-Thienylthio)-1-nitrobenzene
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Substituted Aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Nitroarene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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